N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
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Overview
Description
N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a triazole ring, and various substituents such as ethyl, iodo, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the benzamide moiety via an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-ethyl-5-({2-[(4-chloro-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
- N-{1-[4-ethyl-5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Uniqueness
The uniqueness of N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide lies in its specific substituents, such as the iodo group, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H30IN5O2S |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
N-[1-[4-ethyl-5-[2-(4-iodo-2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide |
InChI |
InChI=1S/C25H30IN5O2S/c1-6-31-23(21(15(2)3)28-24(33)18-10-8-7-9-11-18)29-30-25(31)34-14-20(32)27-22-16(4)12-19(26)13-17(22)5/h7-13,15,21H,6,14H2,1-5H3,(H,27,32)(H,28,33) |
InChI Key |
SKNKXFKSNLHSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)I)C)C(C(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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